Trimethyl(octadecyloxy)silane
Overview
Description
Trimethyl(octadecyloxy)silane: is a non-ionic silicon-based surfactant known for its excellent lubricating, dispersing, emulsifying, and adsorption properties . It is a solid compound with the molecular formula C21H46OSi and a molecular weight of 342.67 g/mol . This compound is also referred to as Stearoxytrimethylsilane .
Mechanism of Action
Target of Action
Trimethyl(octadecyloxy)silane, also known as Silane, trimethyl(octadecyloxy)-, primarily targets a variety of nanoparticle surfaces . It is an alkyl silane that functionalizes these surfaces and facilitates a hydrophobic coating with a high-water contact angle and low surface energy .
Mode of Action
This compound forms strong covalent bonds with silicon oxide . This interaction results in the modification of the surface chemistry of the targeted nanoparticles, thereby altering their properties. For instance, it serves as a potential lubricant for micro electro mechanical systems (MEMS) .
Biochemical Pathways
It is known to modify silica, resulting in an increased charge carrier mobility for a variety of vacuum deposited and solution cast organic semiconductors .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its bioavailability. It is stable and prone to hydrolysis .
Result of Action
This compound has several applications due to its mode of action. For instance, it can be used to surface modify magnetic nanoparticles (Fe 2 O 3), forming a sorbent for the magnetic solid-phase extraction (MSPE) of endocrine disruptors (organochlorine pesticides) from milk samples .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, it is known to be stable but prone to hydrolysis , suggesting that its activity may be affected by the presence of water. Additionally, it is noted to be potentially harmful to the environment, with special attention required for water bodies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(octadecyloxy)silane typically involves the reaction of octadecanol with trimethylchlorosilane in the presence of a base such as pyridine . The reaction proceeds as follows:
C18H37OH+(CH3)3SiCl→C18H37OSi(CH3)3+HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can be oxidized to form siloxanes and other oxidation products.
Substitution: It can undergo substitution reactions with various nucleophiles, replacing the trimethylsilyl group.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Silanols and octadecanol.
Oxidation: Siloxanes.
Substitution: Various substituted silanes.
Scientific Research Applications
Chemistry: Trimethyl(octadecyloxy)silane is used as a surface modifier for nanoparticles, enhancing their hydrophobicity and stability . It is also employed in the development of self-assembled monolayers for surface chemical modification .
Biology and Medicine: In the biomedical field, this compound is used to modify the surface of biomaterials, improving their biocompatibility and hydrophobicity . It is also utilized in drug delivery systems for controlled release applications .
Industry: The compound finds applications in the automotive industry as a corrosion protective coating for magnesium alloys . It is also used in the textile industry to create superhydrophobic and UV-protected fabrics .
Comparison with Similar Compounds
- Trimethoxy(octadecyl)silane
- Octadecyltrimethoxysilane
- Stearoxytrimethylsilane
Uniqueness: Trimethyl(octadecyloxy)silane is unique due to its specific combination of a long alkyl chain and a trimethylsilyl group, which imparts superior hydrophobicity and stability compared to other similar compounds . Its ability to form strong covalent bonds with silicon oxide surfaces makes it particularly valuable in surface modification applications .
Properties
IUPAC Name |
trimethyl(octadecoxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H46OSi/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(2,3)4/h5-21H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPDNFYOFKBFEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCO[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066405 | |
Record name | Silane, trimethyl(octadecyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Silane, trimethyl(octadecyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
18748-98-6 | |
Record name | Stearyloxytrimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18748-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stearoxytrimethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018748986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, trimethyl(octadecyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, trimethyl(octadecyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethyl(octadecyloxy)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.670 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STEAROXYTRIMETHYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9862TW94B2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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